![molecular formula C21H13I6NO5 B3166470 O-(4-Hydroxy-3,5-diiodophenyl)thyroxine CAS No. 911661-90-0](/img/structure/B3166470.png)
O-(4-Hydroxy-3,5-diiodophenyl)thyroxine
Overview
Description
“O-(4-Hydroxy-3,5-diiodophenyl)thyroxine”, also known as Dextrothyroxine, is a thyroid hormone used to treat hyperlipidemia . It is the major hormone derived from the thyroid gland . Thyroxine is synthesized via the iodination of tyrosines and the coupling of iodotyrosines in the thyroglobulin . It is released from thyroglobulin by proteolysis and secreted into the blood .
Synthesis Analysis
Thyroxine is synthesized via the iodination of tyrosines (monoiodotyrosine) and the coupling of iodotyrosines (diiodotyrosine) in the thyroglobulin . It is also prepared synthetically .Molecular Structure Analysis
The molecular formula of “O-(4-Hydroxy-3,5-diiodophenyl)thyroxine” is C15H11I4NO4 . The average weight is 776.87 and the monoisotopic weight is 776.686681525 .Chemical Reactions Analysis
Thyroxine is peripherally deiodinated to form triiodothyronine which exerts a broad spectrum of stimulatory effects on cell metabolism .Physical And Chemical Properties Analysis
The molecular weight of “O-(4-Hydroxy-3,5-diiodophenyl)thyroxine” is 776.87 . The percent composition is C 23.19%, H 1.43%, I 65.34%, N 1.80%, O 8.24% .Scientific Research Applications
- The compound’s role in maintaining metabolic balance and regulating energy expenditure is crucial for patients with thyroid disorders .
- These studies demonstrate interactions between homologous molecules, including O-H···O=P and π-stacking interactions .
Thyroid Hormone Replacement Therapy
Structural Studies and Crystallography
Cell Culture and Biomedical Research
Mechanism of Action
Target of Action
O-(4-Hydroxy-3,5-diiodophenyl)thyroxine, also known as Dextrothyroxine, is a thyroid hormone used to treat hyperlipidemia . It primarily targets the liver, where it stimulates the formation of low-density lipoprotein (LDL) and increases the catabolism of LDL .
Mode of Action
It is known to stimulate the formation of ldl in the liver and, to a much greater extent, increase the catabolism of ldl . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL . Dextrothyroxine has no significant effect on high-density lipoproteins (HDL) .
Biochemical Pathways
Dextrothyroxine affects the lipid metabolism pathway. By stimulating the formation and catabolism of LDL in the liver, it influences the balance of cholesterol and bile acids in the body . This leads to a decrease in serum cholesterol and LDL levels, which can help in the management of hyperlipidemia .
Pharmacokinetics
It is known that dextrothyroxine is a prohormone and can bind as a substrate to iodide peroxidase .
Result of Action
The primary result of Dextrothyroxine’s action is a reduction in serum cholesterol and LDL levels . By increasing the catabolism of LDL in the liver, it helps to lower high cholesterol levels in the blood . This can be beneficial in the treatment of hyperlipidemia .
Action Environment
The action of Dextrothyroxine can be influenced by various environmental factors. For instance, the presence of mineral acids or alkalies can affect its solubility in alcohol . .
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-3-[4-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13I6NO5/c22-11-4-9(5-12(23)18(11)29)32-20-15(26)6-10(7-16(20)27)33-19-13(24)1-8(2-14(19)25)3-17(28)21(30)31/h1-2,4-7,17,29H,3,28H2,(H,30,31)/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVHFBLWQRLBJN-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3=CC(=C(C(=C3)I)O)I)I)I)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3=CC(=C(C(=C3)I)O)I)I)I)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13I6NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238431 | |
Record name | O-(4-Hydroxy-3,5-diiodophenyl)thyroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1120.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
911661-90-0 | |
Record name | O-(4-Hydroxy-3,5-diiodophenyl)thyroxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911661900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-(4-Hydroxy-3,5-diiodophenyl)thyroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(4-HYDROXY-3,5-DIIODOPHENYL)THYROXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D91H0NG3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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